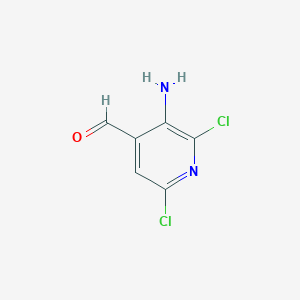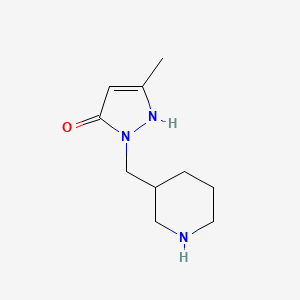![molecular formula C13H17NO B1471358 1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol CAS No. 1785224-21-6](/img/structure/B1471358.png)
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol
Descripción general
Descripción
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol, commonly referred to as 1-Methyl-2,3-dihydroindole (1-MDI), is an indole derivative that has been used in a variety of scientific applications. 1-MDI is a versatile compound that can be used as a building block in organic synthesis, as a reagent in biological systems, and as a probe for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Indolyl-Tethered Spiro Compounds : Xu et al. (2021) developed a novel and efficient method for synthesizing indolyl-tethered spiro[cyclobutane-1,1'-indenes] through a cascade reaction involving 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols. The process involves alkenylation followed by an intramolecular Friedel-Crafts reaction, showcasing high chemo- and regioselectivity, with the potential for further derivatization of the products (Xu, Yu, Zhang, & Fan, 2021).
Fe(III)-Catalyzed Bicyclization : Li et al. (2018) established a Fe(III)-catalyzed bicyclization of yne-allenones with indoles, leading to the construction of 3-indolyl cyclobutarenes. This method highlights a green protocol using FeCl3 and ethanol, offering a high degree of atom economy and functional group compatibility (Li, Hao, Li, Tu, & Jiang, 2018).
Enantioselective Synthesis of Indolines : Kuang et al. (2018) reported an efficient method for the enantioselective synthesis of tetracyclic indolines with four continuous stereocenters using a three-component formal [2 + 2 + 2] cycloaddition reaction. This method provided tetracyclic indoline derivatives with excellent diastereo- and enantioselectivities, demonstrating the effectiveness of tandem enantiomeric enrichment in asymmetric multicomponent reactions (Kuang, Zhu, Zhou, Wang, Wang, & Tang, 2018).
Biological Activities
Antimicrobial Activity of Schiff Base Complexes : Cukurovalı et al. (2002) synthesized new Schiff base ligands containing cyclobutane and thiazole rings and investigated their antimicrobial activities. Some complexes exhibited significant activity against various microorganisms, highlighting the potential of cyclobutane-containing compounds in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).
Antitumor Activity of Nortopsentin Analogues : Carbone et al. (2013) synthesized new nortopsentin analogues and evaluated their effects in models of diffuse malignant peritoneal mesothelioma. The compounds showed potent antitumor activity, reducing cell proliferation and inducing apoptosis, which was enhanced in combination with paclitaxel (Carbone, Pennati, Parrino, Lopergolo, Barraja, Montalbano, Spanò, Sbarra, Doldi, de Cesare, Cirrincione, Diana, & Zaffaroni, 2013).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(7-3-8-13)10-14-9-6-11-4-1-2-5-12(11)14/h1-2,4-5,15H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAQQJARJATZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471276.png)
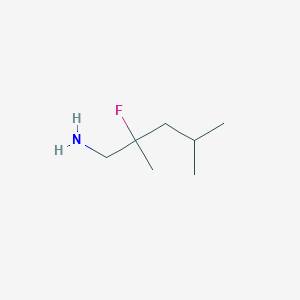
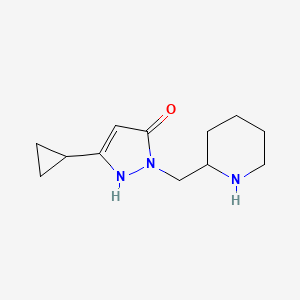
![1-[(Dimethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471282.png)
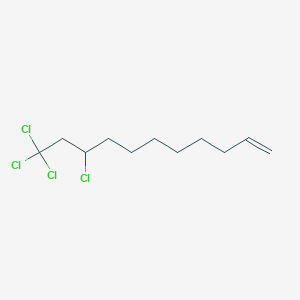
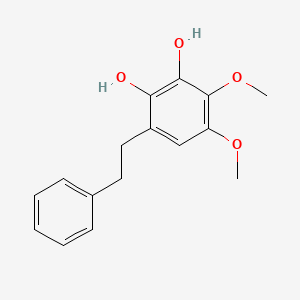

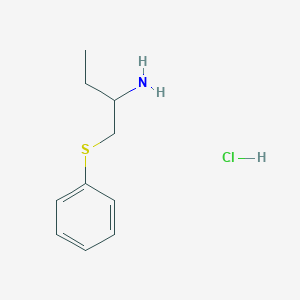
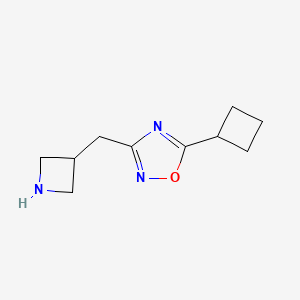
![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)
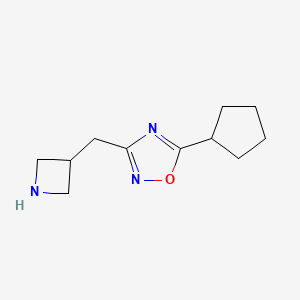
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
